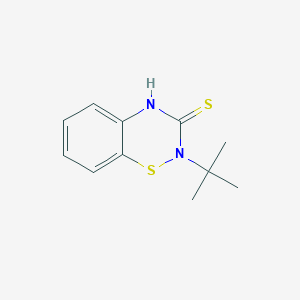

2-tert-butyl-2H-1,2,4-benzothiadiazine-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiadiazine derivatives, including those related to 2-tert-butyl-2H-1,2,4-benzothiadiazine-3-thiol, often involves oxidative cyclization with new C-N and S-N bond formations. For instance, an unprecedented class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was discovered during the synthesis of benzimidazoles and benzothiazoles, facilitated by molecular iodine-mediated oxidative cyclization at ambient temperature (Gunaganti Naresh, R. Kant, & T. Narender, 2014).

Molecular Structure Analysis

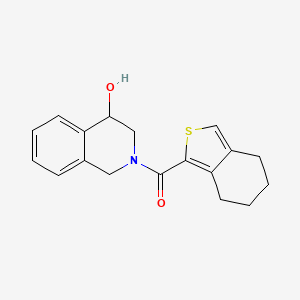

The molecular structure of benzothiadiazine derivatives is characterized by a benzene ring fused with a thiadiazine ring, which may contain various substituents that affect the compound's properties. Crystal structure analysis of related compounds provides insights into the non-planar nature of the rings in the molecule, which can influence the compound's reactivity and interactions (Wang et al., 2011).

Chemical Reactions and Properties

Benzothiadiazines undergo various chemical reactions, including ring contractions and expansions, which can lead to the formation of different heterocyclic structures. For example, ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides under mild conditions results in the formation of benzo[b][1,4]thiazine dioxides, showcasing the versatility of thiadiazine derivatives in chemical synthesis (Veronika Fülöpová et al., 2015).

Physical Properties Analysis

The physical properties of benzothiadiazine derivatives, such as melting points and phase transitions, can be influenced by the nature of the substituents on the thiadiazine ring. Some derivatives exhibit liquid crystalline properties, indicating potential applications in materials science (J. Zienkiewicz et al., 2007).

Chemical Properties Analysis

The chemical properties of benzothiadiazines, including reactivity and stability, are affected by the electronic nature of the substituents. For example, the stability of persistent radicals derived from benzothiadiazines is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the compound's reactivity and potential applications in organic synthesis and materials science (J. Zienkiewicz et al., 2007).

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

Similar compounds have been synthesized and tested as activators of ampa receptors . The interaction with these targets could lead to changes in cellular signaling pathways, impacting various biological processes.

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that this compound may influence pathways related to the aforementioned biological activities .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions .

Propriétés

IUPAC Name |

2-tert-butyl-4H-1,2,4-benzothiadiazine-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S2/c1-11(2,3)13-10(14)12-8-6-4-5-7-9(8)15-13/h4-7H,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHJLCGPCZERSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=S)NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)

![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)

cyanamide](/img/structure/B5602566.png)

![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)

![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)